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Introduction

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family of intracellular, non-
receptor tyrosine kinases.[1][2][3] It plays a critical role in mediating signaling for key cytokines
involved in both innate and adaptive immunity, including Type | interferons (IFN-a/f), interleukin
(IL)-6, IL-10, IL-12, and IL-23.[2][4][5][6][7] Upon cytokine binding to their receptors, TYKZ2, in
partnership with other JAKs, becomes activated and phosphorylates downstream Signal
Transducer and Activator of Transcription (STAT) proteins.[1][5][8] These activated STATs then
translocate to the nucleus to regulate the expression of target genes, driving immune cell
differentiation, activation, and function.[8]

Dysregulation of TYK2-mediated pathways is implicated in the pathogenesis of numerous
autoimmune and inflammatory diseases, such as psoriasis, lupus, and inflammatory bowel
disease.[3][4][5][8] This has made TYK2 a highly attractive therapeutic target.[3][8] Unlike other
JAK family members, TYK2 is not known to be involved in metabolic or hematopoietic
pathways, suggesting that its selective inhibition may offer a favorable safety profile compared
to broader JAK inhibitors.[5] The development of selective TYK2 inhibitors, including allosteric
inhibitors that bind to the regulatory pseudokinase (JH2) domain, has created a need for robust
functional assays to characterize their activity and specificity in a physiologically relevant
context.[9][10][11]
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These application notes provide detailed protocols for performing key functional assays to
assess TYK2 activity in primary human immune cells. The assays described herein—STAT
phosphorylation, cytokine release, and T-cell proliferation—allow for a comprehensive
evaluation of a compound's effect on TYK2-mediated signaling and downstream cellular
responses.

TYK2 Signaling Pathways in Human Immune Cells

TYK2 forms heterodimers with other JAK family members to transduce signals for specific
cytokine receptors. Understanding these pairings is crucial for designing and interpreting
functional assays.

e |L-12 Signaling: The IL-12 receptor pairs TYK2 with JAK2. This pathway is critical for T-
helper 1 (Th1) cell differentiation and the production of IFN-y. It primarily signals through the
phosphorylation of STAT4.[2][6]

» |L-23 Signaling: The IL-23 receptor also pairs TYK2 with JAK2. This pathway is essential for
the survival and function of T-helper 17 (Th17) cells, which are key drivers of inflammation in
many autoimmune diseases. This pathway activates STAT3.[4][6]

o Type I IFN (IFN-a/p) Signaling: The Type | IFN receptor pairs TYK2 with JAK1. This pathway
is fundamental for antiviral responses and involves the phosphorylation of STAT1 and
STAT2.[4][6]

© 2025 BenchChem. All rights reserved. 2/19 Tech Support


https://pmc.ncbi.nlm.nih.gov/articles/PMC3748334/
https://www.learnabouttyk2.com/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8790287/
https://www.learnabouttyk2.com/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8790287/
https://www.learnabouttyk2.com/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1180145?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Methodological & Application

Check Availability & Pricing

\ )
\ !

\\associates I/ associates
\ 1
! P ! P
STAT4
Dimerization
Y
p-STAT4
p-STAT4
Translocation

~—

Gene Expression

(e.g., IFN-y)

Click to download full resolution via product page

Caption: IL-12 signaling pathway mediated by TYK2 and JAK2, leading to STAT4
phosphorylation.
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Caption: IL-23 signaling pathway mediated by TYK2 and JAK2, leading to STAT3
phosphorylation.
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Caption: Type | IFN signaling pathway mediated by TYK2 and JAK1, activating the ISGF3
complex.
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Data Presentation: TYK2 Pathway Summary
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Experimental Protocols

Protocol 1: Isolation of Human Peripheral Blood
Mononuclear Cells (PBMCs)

This protocol describes the isolation of PBMCs from whole blood using density gradient
centrifugation, a prerequisite for subsequent functional assays.

Materials:

e Human whole blood collected in heparin- or EDTA-containing tubes
e Phosphate-Buffered Saline (PBS)

e Ficoll-Paque™ PLUS or equivalent density gradient medium

e 50 mL conical tubes

o Serological pipettes

» Centrifuge with swinging-bucket rotor

o Complete RPMI-1640 medium (supplemented with 10% Fetal Bovine Serum, 1% Penicillin-
Streptomycin)

Methodology:

Dilute whole blood 1:1 with sterile PBS at room temperature in a 50 mL conical tube.[12]

o Carefully layer 15 mL of Ficoll-Paque into a new 50 mL conical tube.

» Slowly overlay up to 30 mL of the diluted blood onto the Ficoll-Paque layer, minimizing
mixing at the interface.[12]

o Centrifuge at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned
off.[12][13]

 After centrifugation, carefully aspirate the upper plasma layer.
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e Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-Ficoll interface
using a sterile pipette.[13][14]

o Transfer the collected cells to a new 50 mL tube and add PBS to a total volume of 45 mL to
wash.

e Centrifuge at 300 x g for 10 minutes at room temperature. Discard the supernatant.
* Repeat the wash step (Step 7-8) one more time to remove residual platelets and Ficoll.
e Resuspend the final cell pellet in complete RPMI-1640 medium.

o Perform a cell count using a hemocytometer or automated cell counter and assess viability
(e.g., with Trypan Blue).

o Adjust the cell concentration as required for downstream assays.

Protocol 2: STAT Phosphorylation Assay by Flow
Cytometry (Phospho-flow)

This assay directly measures the activation of TYK2's downstream targets by quantifying
cytokine-induced STAT phosphorylation in specific immune cell subsets.[15][16][17]
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Caption: Experimental workflow for the STAT phosphorylation (Phospho-flow) assay.
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Materials:

Isolated human PBMCs

TYK2 inhibitor(s) and vehicle control (e.g., DMSO)

Recombinant human cytokines (e.g., IL-12, IL-23, IFN-a)

Fixation Buffer (e.g., 1.5-4% paraformaldehyde in PBS)

Permeabilization Buffer (e.g., ice-cold 90-100% Methanol)

FACS Buffer (PBS + 2% FBS + 0.1% Sodium Azide)

Fluorochrome-conjugated antibodies against cell surface markers (e.g., CD3, CD4, CD8,
CD56) and phosphorylated STATs (e.g., p-STAT4 (Y693), p-STAT3 (Y705), p-STAT1 (Y701))

96-well U-bottom plates

Flow cytometer

Methodology:

Resuspend freshly isolated or thawed PBMCs in complete RPMI medium and plate
approximately 0.5-1 x 1076 cells per well in a 96-well U-bottom plate.

(Optional) For some cytokines, it may be beneficial to rest the cells in serum-free media for
2-4 hours to reduce baseline signaling.

Prepare serial dilutions of the TYK2 inhibitor. Add the inhibitor or vehicle control to the
appropriate wells and pre-incubate for 30-60 minutes at 37°C.

Prepare cytokine stocks at 2X the final desired concentration. Add an equal volume to the
wells to stimulate the cells. Incubate for 15-30 minutes at 37°C. The optimal time should be
determined empirically.[16][18]

Stop the stimulation by immediately fixing the cells. Add fixation buffer directly to the wells
and incubate for 10-15 minutes at room temperature.
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o Pellet the cells by centrifugation (500 x g, 5 minutes). Discard the supernatant.

o Permeabilize the cells by resuspending the pellet in ice-cold methanol. Incubate on ice for at
least 30 minutes.[16]

¢ Wash the cells twice with FACS buffer to remove the methanol.

e Prepare an antibody cocktail containing antibodies against cell surface markers and
intracellular phospho-STAT proteins in FACS buffer.

o Resuspend the cell pellets in the antibody cocktail and incubate for 30-60 minutes at room
temperature, protected from light.

o Wash the cells twice with FACS buffer.

o Resuspend the final cell pellet in FACS buffer and acquire data on a flow cytometer.

» Analyze the data by gating on specific cell populations (e.g., CD4+ T cells, NK cells) and
quantifying the median fluorescence intensity (MFI) of the phospho-STAT signal.

Data Interpretation: A potent and selective TYK2 inhibitor is expected to reduce cytokine-
induced STAT phosphorylation in a dose-dependent manner. This can be used to generate

IC50 curves.

Stimulating Typical Primary STAT Key Responding

Cytokine Concentration Measured Cells

IL-12 10-50 ng/mL p-STAT4 (Y693) T Cells, NK Cells
T Cells (memory

IL-23 20-100 ng/mL p-STAT3 (Y705)
subset)

IFN-a 500-2000 U/mL p-STAT1 (Y701) All PBMCs

IL-10 20-100 ng/mL p-STAT3 (Y705) Monocytes, T cells

Protocol 3: Cytokine Release Assay
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This assay measures the functional downstream consequence of TYK2 signaling by quantifying
the production and secretion of effector cytokines into the cell culture supernatant.

Isolate PBMCs
(Protocol 1)

Plate PBMCs in
96-well flat-bottom plate

Add TYK? Inhibitor
or vehicle control

Add Cytokine Stimulus
(e.g., IL-12 + IL-18)

Incubate for 24-72 hours
at 37°C, 5% CO2

Centrifuge plate and
collect supernatant

Analyze cytokine levels
(ELISA, CBA, Luminex)
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Caption: Experimental workflow for the downstream cytokine release assay.

Materials:

Isolated human PBMCs

Complete RPMI-1640 medium

TYK2 inhibitor(s) and vehicle control

Stimuli (e.g., Recombinant IL-12, IL-18; PHA; anti-CD3/anti-CD28 beads)

96-well flat-bottom tissue culture plates

Cytokine quantification kit (e.g., ELISA, Cytometric Bead Array (CBA), or Luminex multiplex
assay)

Methodology:

Plate 1.5-2 x 10”5 PBMCs per well in 100 pL of complete RPMI medium in a 96-well flat-
bottom plate.[13][19]

Add 50 pL of medium containing the TYK2 inhibitor at 4X the final concentration (or vehicle
control). Pre-incubate for 1-2 hours at 37°C.

Add 50 pL of medium containing the stimulus at 4X the final concentration.

Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator. The optimal
duration depends on the specific cytokine being measured.[20]

After incubation, centrifuge the plate at 500 x g for 5 minutes to pellet the cells.

Carefully collect the cell-free supernatant without disturbing the cell pellet.

Store supernatants at -80°C or proceed immediately with cytokine analysis.
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e Quantify the concentration of the secreted cytokine(s) of interest according to the
manufacturer's protocol for the chosen analysis platform (e.g., ELISA).

Data Interpretation: Inhibition of TYK2 should lead to a dose-dependent decrease in the
secretion of the downstream effector cytokine.

. ] Co-stimulus . ) Downstream
Primary Stimulus ] Incubation Time .
(optional) Cytokine Measured
IL-12 (10 ng/mL) IL-18 (50 ng/mL) 48-72 hours IFN-y
PHA (1 pg/mL) - 48 hours IL-17A, IFN-y
anti-CD3/CD28 beads - 72 hours IL-17A, IFN-y, IL-2

Protocol 4: T-Cell Proliferation Assay (CFSE-based)

This assay assesses the effect of TYK2 inhibition on the ability of T-cells to proliferate in
response to stimuli that depend on TYK2-mediated cytokine signaling.[21]
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Caption: Experimental workflow for the CFSE-based T-cell proliferation assay.
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Materials:

Isolated human PBMCs

Carboxyfluorescein succinimidyl ester (CFSE) dye

Complete RPMI-1640 medium

TYK2 inhibitor(s) and vehicle control

T-cell stimuli (e.g., anti-CD3/CD28 beads, PHA, relevant cytokines like 1L-12)
96-well U-bottom or flat-bottom tissue culture plates

Fluorochrome-conjugated antibodies against T-cell markers (e.g., CD3, CD4, CD8)

Flow cytometer

Methodology:

Resuspend PBMCs at 1-10 x 1076 cells/mL in pre-warmed PBS.

Add CFSE to a final concentration of 1-5 uM. Immediately vortex gently to ensure even
labeling.[22][23]

Incubate for 10-15 minutes at 37°C, protected from light.[12][22]

Quench the labeling reaction by adding 5 volumes of ice-cold complete RPMI medium.
Incubate on ice for 5 minutes.

Wash the cells twice with complete RPMI medium to remove unbound CFSE.
Resuspend the CFSE-labeled cells and plate 1-2 x 105 cells per well in a 96-well plate.
Add the TYK2 inhibitor or vehicle control.

Add the desired T-cell stimulus. For assessing TYK2's role, a suboptimal anti-CD3/CD28
stimulation can be combined with a TYK2-dependent cytokine like IL-12 to reveal
dependency.
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 Incubate for 4-6 days at 37°C in a humidified 5% COZ2 incubator.

e Harvest the cells and stain with antibodies for surface markers (e.g., CD3, CD4) to identify T-
cell populations.

» Analyze by flow cytometry. Proliferating cells will show a serial halving of CFSE fluorescence
intensity with each cell division.

Data Interpretation: Inhibition of TYK2-dependent signaling pathways that promote T-cell
proliferation will result in reduced CFSE dilution (i.e., fewer distinct peaks and a higher overall
fluorescence intensity) compared to the vehicle-treated control. The percentage of divided cells
or a proliferation index can be calculated.
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Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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